

Application Notes and Protocols: GAD65 (206-220) T-Cell Proliferation Assay

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Compound of Interest		
Compound Name:	GAD65 (206-220)	
Cat. No.:	B13919816	Get Quote

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Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). Autoreactive T-lymphocytes that recognize specific epitopes of GAD65 are believed to play a central role in the destruction of pancreatic β -cells. The **GAD65** (206-220) peptide is an immunodominant epitope recognized by T-cells in both human T1D patients and the non-obese diabetic (NOD) mouse model of the disease. Assaying the proliferative response of T-cells to this specific peptide is a critical tool for studying the cellular immune response in T1D, evaluating potential immunotherapies, and monitoring disease progression.

These application notes provide detailed protocols for two common methods to assess **GAD65** (206-220)-specific T-cell proliferation: the [³H]Thymidine incorporation assay and the Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.

GAD65 (206-220) Peptide Information



Property	Description
Sequence	Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu- Glu-Tyr-Val-Thr
Molecular Formula	C86H129N15O24
Molecular Weight	1757.2 g/mol
Source Species	Human, Mouse, Rat, Bovine, Pig[1]

Experimental Protocols

Two primary methods for measuring T-cell proliferation in response to **GAD65 (206-220)** are detailed below. The choice of method depends on the specific experimental goals, available equipment, and desired level of detail.

Protocol 1: [3H]Thymidine Incorporation Assay

This classic method measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.

Materials

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
- GAD65 (206-220) peptide (lyophilized).
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin).
- [3H]Thymidine (1 μCi/well).
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
- Tetanus Toxoid (recall antigen control).[2]
- 96-well round-bottom culture plates.



- Cell harvester.
- Scintillation counter and vials.

Procedure

- PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 2 x 10⁶ cells/mL. Add 100 μL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
- Antigen Stimulation:
 - Prepare a stock solution of GAD65 (206-220) peptide in sterile PBS or DMSO. Further dilute in complete RPMI-1640 to the desired final concentrations (e.g., 1, 5, 10, 20 μg/mL).
 - \circ Add 100 µL of the peptide solution to the appropriate wells.
 - For negative control wells, add 100 μL of medium alone.
 - For positive control wells, add PHA (e.g., 1 μg/mL) or anti-CD3 antibody.
 - For a recall antigen control, add Tetanus Toxoid (e.g., 10 Lf/mL).
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-6 days.
- [3H]Thymidine Pulse: After the incubation period, add 1 μCi of [3H]Thymidine to each well.
- Final Incubation: Incubate the plate for an additional 16-18 hours.
- Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
- Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

Data Analysis



The results are typically expressed as a Stimulation Index (SI), calculated as:

SI = (Mean CPM of antigen-stimulated wells) / (Mean CPM of unstimulated control wells)

An SI greater than 2 or 3 is generally considered a positive response.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This flow cytometry-based method allows for the identification and quantification of proliferating cells within specific lymphocyte subpopulations.

Materials

- PBMCs.
- GAD65 (206-220) peptide.
- Complete RPMI-1640 medium.
- · Carboxyfluorescein succinimidyl ester (CFSE).
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
- Tetanus Toxoid (recall antigen control).
- Flow cytometer.
- Antibodies for cell surface markers (e.g., CD3, CD4, CD8).

Procedure

- PBMC Isolation: Isolate PBMCs as described in Protocol 1.
- CFSE Staining:
 - Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
 - Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C. The
 optimal concentration should be titrated for your specific cell type and conditions.[3][4]



- Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
- Wash the cells 2-3 times with complete medium to remove excess CFSE.
- · Cell Plating and Stimulation:
 - Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 2 x 10⁶ cells/mL.
 - Plate 100 μL of the cell suspension per well in a 96-well plate.
 - \circ Add 100 μ L of **GAD65 (206-220)** peptide or control stimuli as described in Protocol 1.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-7 days.
- Cell Staining for Flow Cytometry:
 - Harvest the cells from the wells.
 - Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4,
 CD8) to identify T-cell subpopulations.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell subsets (e.g., CD3+CD4+).
 - Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.

Data Analysis

The data is analyzed by quantifying the percentage of cells that have undergone one or more divisions (i.e., show reduced CFSE fluorescence compared to the undivided parent population). This provides a more detailed view of the proliferative response than the [3H]Thymidine assay.



Data Presentation

The following tables summarize representative quantitative data from GAD65 T-cell proliferation assays.

Table 1: Representative Stimulation Indices from [3H]Thymidine Incorporation Assay

Stimulus	T1D Patient PBMCs (Mean SI ± SD)	Healthy Control PBMCs (Mean SI ± SD)
Medium Alone	1.0 ± 0.2	1.0 ± 0.3
GAD65 (206-220) (10 μg/mL)	4.5 ± 1.8*	1.5 ± 0.7
Tetanus Toxoid (10 Lf/mL)	25.2 ± 9.1	22.8 ± 8.5
PHA (1 μg/mL)	150.6 ± 45.3	145.2 ± 50.1

^{*}Indicates a statistically significant difference compared to healthy controls.

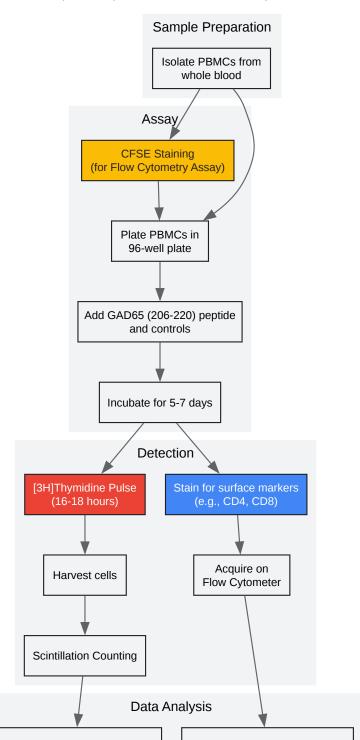
Table 2: Representative Percentage of Proliferating CD4+ T-Cells from CFSE Assay

Stimulus	T1D Patient PBMCs (% Proliferating CD4+ Cells ± SD)	Healthy Control PBMCs (% Proliferating CD4+ Cells ± SD)
Medium Alone	0.5 ± 0.2	0.4 ± 0.3
GAD65 (206-220) (10 μg/mL)	3.8 ± 1.5*	0.8 ± 0.4
Anti-CD3 (1 μg/mL)	65.7 ± 12.3	62.1 ± 14.8

^{*}Indicates a statistically significant difference compared to healthy controls.

Visualizations Experimental Workflow





GAD65 (206-220) T-Cell Proliferation Assay Workflow

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Caption: Workflow for GAD65 (206-220) T-Cell Proliferation Assays.

Calculate Stimulation Index (SI)

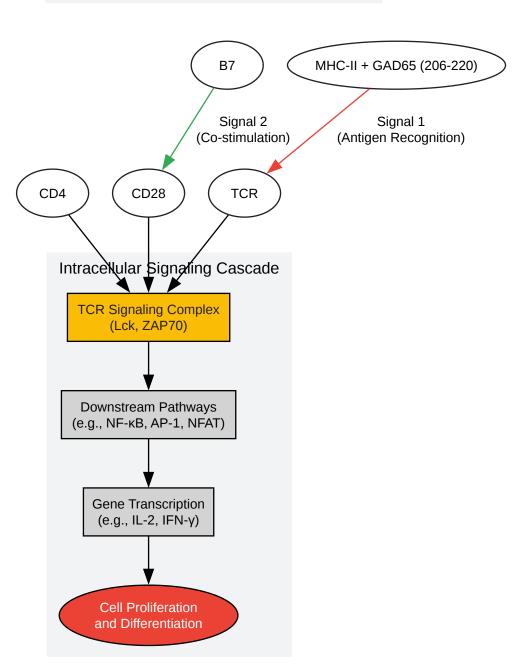
Determine % Proliferating Cells



T-Cell Activation Signaling Pathway

T-Cell Activation by GAD65 (206-220)





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Caption: Simplified T-Cell Activation Pathway by GAD65 (206-220).

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